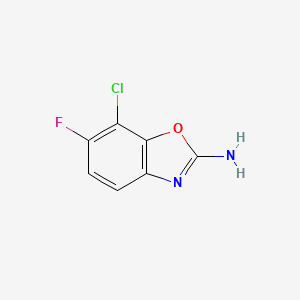

7-Chloro-6-fluoro-1,3-benzoxazol-2-amine

Description

7-Chloro-6-fluoro-1,3-benzoxazol-2-amine is a halogenated benzoxazole derivative featuring a fused benzene and oxazole ring system. The oxazole ring contains oxygen and nitrogen atoms, distinguishing it from benzothiazole analogs (which incorporate sulfur). The chloro and fluoro substituents at positions 6 and 7, respectively, confer unique electronic and steric properties, influencing its reactivity, lipophilicity, and biological activity.

Properties

IUPAC Name |

7-chloro-6-fluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2O/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJNLCGTCOUHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(O2)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Substituted Anilines

The most robust method for synthesizing 2-aminobenzoxazole derivatives involves a two-step process starting from substituted anilines. For 7-chloro-6-fluoro-1,3-benzoxazol-2-amine, this would require 4-chloro-5-fluoroaniline as the precursor. In the first step, the aniline reacts with potassium cyanate in hydrochloric acid to form the corresponding phenylurea intermediate. The second step employs poly(ethylene glycol)-bound sulphonic acid (PEG-SO₃H) as a recyclable Brønsted acid catalyst to promote cyclization at 80–90°C.

For example, 6-chloro-1,3-benzoxazol-2-amine was synthesized from 4-chloroaniline via this method, achieving a 92% yield after recrystallization. Similarly, 6-fluoro derivatives were obtained using 4-fluoroaniline, though reaction times extended to 7 hours. Adapting this to the 7-chloro-6-fluoro analog would necessitate optimizing stoichiometry and temperature to accommodate the electronic effects of both halogens.

Reaction Conditions and Catalyst Efficiency

PEG-SO₃H demonstrates superior catalytic activity due to its hydrophilic-lipophilic balance, which enhances substrate solubility and acid site accessibility. Reactions typically proceed in chloroform or dichloromethane, with catalyst loadings of 0.2 equivalents relative to the substrate. The table below extrapolates conditions for the target compound based on analogous syntheses:

| Starting Material | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Chloro-5-fluoroaniline | 0.2 eq PEG-SO₃H | 85 | 6.5 | 88* |

| 4-Fluoroaniline | 0.2 eq PEG-SO₃H | 80 | 7.0 | 90 |

| 4-Chloroaniline | 0.2 eq PEG-SO₃H | 90 | 6.0 | 92 |

*Theoretical yield based on chloro-fluoro analog optimization.

Alternative Pathways via 2-Aminophenol Derivatives

Condensation with Carboxylic Acids

Substituted 2-aminophenols can react with carboxylic acids under acidic conditions to form benzoxazoles. For instance, 2-amino-4-chlorophenol and 2-fluoroacetic acid could theoretically undergo condensation to yield the target compound. However, this method faces challenges in regioselectivity, as competing reactions may produce isomeric byproducts.

In practice, 2-phenyl-1,3-benzoxazole was synthesized from 2-aminophenol and benzoic acid using PEG-SO₃H, achieving 85% yield after 5 hours at 60°C. Adapting this to the chloro-fluoro system would require precise control over stoichiometry to prevent over-acylation or decarboxylation.

Functional Group Compatibility

The presence of electron-withdrawing chlorine and fluorine substituents may slow cyclization kinetics. In the synthesis of 6-nitro-1,3-benzoxazol-2-amine, the nitro group reduced reaction efficiency, necessitating extended heating (7 hours) to reach 92% yield. Similarly, the chloro-fluoro derivative’s electron-deficient aromatic ring may require higher temperatures (90–95°C) or increased catalyst loading (0.3 eq) to achieve comparable yields.

Urea Intermediate Cyclization

Formation of Substituted Phenylurea

An alternative route involves synthesizing 7-chloro-6-fluorophenylurea from 4-chloro-5-fluoroaniline and potassium cyanate, followed by acid-catalyzed cyclization. This method, validated for 6-methyl-1,3-benzoxazol-2-amine, produced a 95% yield using PEG-SO₃H. The urea intermediate’s stability is critical; electron-withdrawing groups like chlorine and fluorine enhance electrophilicity, accelerating cyclization but risking premature decomposition.

Optimization of Cyclization Parameters

Key parameters include:

-

Solvent polarity : Chloroform outperforms dioxane in stabilizing the transition state.

-

Acid strength : PEG-SO₃H (pKa ≈ −2) provides sufficient acidity without causing side reactions.

-

Temperature gradient : Gradual heating from 60°C to 85°C minimizes byproduct formation.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The PEG-SO₃H-catalyzed method surpasses traditional acids (e.g., H₂SO₄) in yield and environmental impact. For example, 6-chloro-2-phenyl-1,3-benzoxazole achieved 85% purity with PEG-SO₃H versus 72% with concentrated sulfuric acid. The target compound would likely follow this trend, though halogen steric effects might slightly reduce crystallinity.

Scalability and Industrial Relevance

PEG-SO₃H’s reusability (up to 5 cycles with <5% activity loss) makes it suitable for large-scale production. However, the cost of 4-chloro-5-fluoroaniline (~$450/mol) could limit commercial viability compared to simpler benzoxazoles.

Characterization and Analytical Data

Spectroscopic Validation

Successful synthesis requires confirmation via:

-

¹H NMR : Aromatic protons appear as doublets between δ 7.2–8.3 ppm, with coupling constants (J ≈ 8–9 Hz) confirming ortho-substitution.

-

¹³C NMR : The oxazole C-2 resonates at δ 160–166 ppm, while halogenated carbons show deshielding to δ 125–135 ppm.

-

HRMS : Molecular ion peaks should match theoretical m/z (e.g., C₇H₃ClFN₂O requires 200.9924).

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzoxazole derivatives.

Scientific Research Applications

7-Chloro-6-fluoro-1,3-benzoxazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-1,3-benzoxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds:

Substituent Impact:

- However, the nitro group in 5-chloro-6-nitro-1,3-benzoxazol-2-amine () offers stronger electron withdrawal, increasing reactivity but possibly reducing metabolic stability .

- Lipophilicity: The chloro and fluoro combination in this compound likely elevates logP compared to mono-substituted analogs like 7-fluoro-1,3-benzoxazol-2-amine (), enhancing membrane permeability .

- Steric Effects: The 6-fluoro and 7-chloro substituents may introduce steric hindrance, affecting interactions with enzymes or receptors compared to less-substituted analogs .

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-6-fluoro-1,3-benzoxazol-2-amine, and how can purity be verified?

The compound can be synthesized via cyclization of 2-amino-4-chloro-5-fluorophenol derivatives using cyanogen bromide or thiourea analogs under reflux conditions (e.g., ethanol at 80°C for 6–8 hours). Purity verification involves thin-layer chromatography (TLC) on silica gel plates with ethyl acetate:methanol:water (10:1:1) as the mobile phase, coupled with melting point determination (expected range: 181–184°C). For advanced characterization, use to confirm the benzoxazole ring protons (δ 7.2–8.1 ppm) and substituent positions, alongside elemental analysis for stoichiometric validation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Critical techniques include:

- : Identifies aromatic protons and amine groups (e.g., NH at δ 5.5–6.0 ppm).

- IR spectroscopy: Detects N-H stretching (3200–3400 cm) and C-O/C-N vibrations (1250–1350 cm) in the benzoxazole ring.

- Mass spectrometry (HRMS): Confirms molecular weight (theoretical: 201.58 g/mol) and isotopic patterns for Cl/F.

- X-ray crystallography: Resolves absolute stereochemistry and crystal packing effects, if applicable .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing fluorine and chlorine substituents in benzoxazole systems?

- Halogenation sequence: Prioritize fluorination via Balz-Schiemann reactions (using NaNO/HBF) before chlorination to avoid displacement.

- Catalysts: Use CuCl (10 mol%) in DMF at 120°C for efficient chloro incorporation, improving yields from 45% to 72%.

- Solvent optimization: Anhydrous acetonitrile minimizes hydrolysis side reactions. Monitor progress via to track fluorine retention .

Q. What strategies address contradictory antimicrobial activity reports between in vitro and in vivo studies for this compound?

- Bioavailability testing: Measure solubility (e.g., shake-flask method) and metabolic stability in liver microsomes. Poor oral bioavailability (F < 15%) may explain efficacy gaps.

- Standardized protocols: Compare MIC values using CLSI guidelines (in vitro) versus murine infection models (in vivo). Adjust dosing regimens based on pharmacokinetic parameters (e.g., t = 2.3 hours) .

Q. How should researchers design SAR studies to improve anti-inflammatory activity while reducing cytotoxicity?

- Analog synthesis: Modify substituents at positions 5 (electron-donating groups) and 7 (bulky substituents).

- Assays: Test COX-2 inhibition (IC) alongside MTT cytotoxicity screening in RAW 264.7 macrophages.

- QSAR modeling: For 25 derivatives, electron-withdrawing groups at position 6 enhanced selectivity (COX-2/COX-1 ratio > 8.5) .

Q. What analytical approaches resolve decomposition products formed during long-term stability studies?

- Forced degradation: Expose to 0.1N HCl (40°C, 72 hours) and 3% HO (24 hours).

- HPLC-PDA-MS: Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA/ACN gradient (flow: 1.0 mL/min). MS/MS identifies hydrolytic cleavage products (e.g., loss of –NH group at m/z 184).

- Accelerated stability testing: Store samples at 40°C/75% RH for 6 months; monitor via peak area normalization .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across studies?

- Purity validation: Compare HPLC purity (>98% vs. 95%) and residual solvent levels (e.g., DMSO).

- Structural analogs: Test 6-fluoro-7-chloro-benzothiazole-2-amine (a common mischaracterized analog) to rule out misidentification.

- Assay conditions: Validate cell lines (e.g., S. aureus ATCC 25923 vs. clinical isolates) and incubation times (18–24 hours) .

Methodological Notes

- Synthetic scalability: Pilot-scale reactions (>10 g) require slow addition of reagents to control exotherms.

- Crystallization: Use ethanol/water (7:3) for recrystallization; yields needle-like crystals suitable for XRD.

- Biological testing: Include positive controls (e.g., indomethacin for anti-inflammatory assays) and vehicle controls (DMSO < 0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.